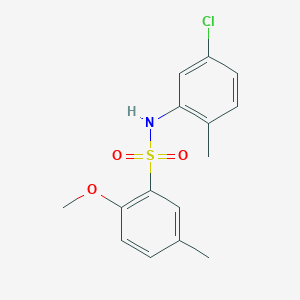
Sodium vinbarbital
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium vinbarbital is a chemical compound that belongs to the barbiturate family. It is a white crystalline powder that is soluble in water and alcohol. Sodium vinbarbital is synthesized by reacting barbituric acid with sodium ethoxide. It has been widely used in scientific research due to its sedative and hypnotic effects.
Mecanismo De Acción
Sodium vinbarbital acts on the GABA-A receptor, which is a ligand-gated ion channel. It enhances the activity of GABA, which is an inhibitory neurotransmitter. This leads to an increase in chloride ion influx and hyperpolarization of the neuron. Sodium vinbarbital also inhibits the activity of glutamate, which is an excitatory neurotransmitter. This leads to a decrease in calcium ion influx and depolarization of the neuron.
Biochemical and Physiological Effects
Sodium vinbarbital has several biochemical and physiological effects. It induces sedation, hypnosis, and anesthesia. It also has anticonvulsant and muscle-relaxing effects. Sodium vinbarbital can decrease the metabolic rate and oxygen consumption. It can also decrease the cerebral blood flow and intracranial pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium vinbarbital has several advantages for lab experiments. It has a fast onset of action and a short duration of action. It is also easy to administer and has a predictable effect. Sodium vinbarbital can be used in a wide range of animal models and in vitro experiments.
However, sodium vinbarbital also has some limitations for lab experiments. It can cause respiratory depression and cardiovascular depression. It can also interfere with the immune system and alter the inflammatory response. Sodium vinbarbital can also have a cumulative effect, which can lead to overdose and toxicity.
Direcciones Futuras
There are several future directions for sodium vinbarbital research. One direction is to investigate its effects on the immune system and inflammatory response. Another direction is to develop new formulations and delivery methods to improve its efficacy and safety. Sodium vinbarbital can also be used in combination with other drugs to enhance its therapeutic effects. Finally, sodium vinbarbital can be used to study the molecular mechanisms of sleep and anesthesia.
Conclusion
In conclusion, sodium vinbarbital is a chemical compound that has been widely used in scientific research due to its sedative and hypnotic effects. It is synthesized by reacting barbituric acid with sodium ethoxide. Sodium vinbarbital acts on the GABA-A receptor and has several biochemical and physiological effects. It has advantages and limitations for lab experiments. There are several future directions for sodium vinbarbital research, including investigating its effects on the immune system and inflammatory response, developing new formulations and delivery methods, and studying the molecular mechanisms of sleep and anesthesia.
Métodos De Síntesis
Sodium vinbarbital is synthesized by reacting barbituric acid with sodium ethoxide. The reaction takes place in anhydrous ethanol under reflux conditions. The product is obtained by filtration and recrystallization from water. The yield of the reaction is around 70%.
Aplicaciones Científicas De Investigación
Sodium vinbarbital has been widely used in scientific research due to its sedative and hypnotic effects. It has been used as an anesthetic agent in animal studies and in vitro experiments. Sodium vinbarbital has also been used to induce sleep in sleep studies and to treat epilepsy in animal models.
Propiedades
Número CAS |
125-44-0 |
|---|---|
Fórmula molecular |
C11H16N2NaO3+ |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
sodium;5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16);/q;+1/b7-6+; |
Clave InChI |
OQLZQQCXUHKXAD-UHDJGPCESA-N |
SMILES isomérico |
CC/C=C(\C)/C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
SMILES |
CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC.[Na+] |
SMILES canónico |
CCC=C(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



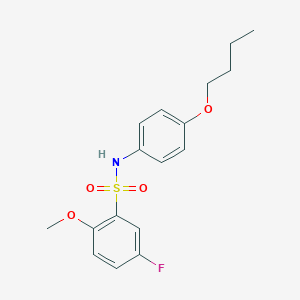


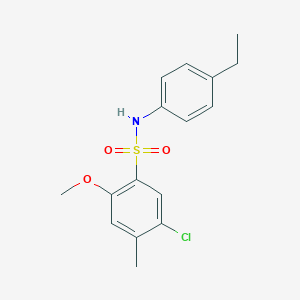

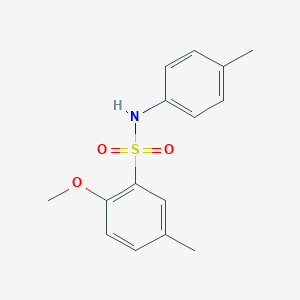
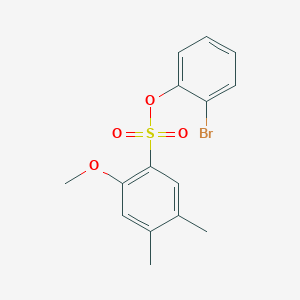
![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)
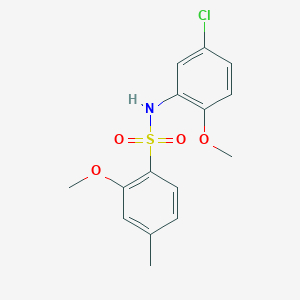



![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)
